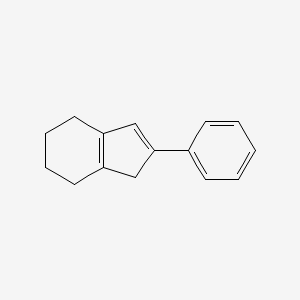
2-Phenyl-4,5,6,7-tetrahydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4,5,6,7-tetrahydro-1H-indene is a chemical compound with the molecular formula C15H16. It is a derivative of indene, characterized by the presence of a phenyl group attached to the second carbon of the indene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indene typically involves the addition of lithium acetylide, prepared in situ from phenylacetylene and butyl lithium, to cyclohexanone. This reaction yields a tertiary alcohol, which is then dehydrated using a system of phosphorus oxychloride and pyridine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
2-Phenyl-4,5,6,7-tetrahydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1H-indene involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is believed to be due to the inhibition of certain enzymes and signaling pathways involved in cell proliferation. the exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Similar in structure but contains a nitrogen atom in the ring.
4,5,6,7-Tetrahydroindene: Lacks the phenyl group attached to the second carbon.
1,2,3,5,6,7-Hexahydro-1H-inden-4-one: Contains additional hydrogen atoms and a ketone group.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-1H-indene is unique due to its specific structure, which includes a phenyl group attached to the indene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
156722-77-9 |
|---|---|
Fórmula molecular |
C15H16 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-phenyl-4,5,6,7-tetrahydro-1H-indene |
InChI |
InChI=1S/C15H16/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-3,6-7,10H,4-5,8-9,11H2 |
Clave InChI |
FSHYOETVGZNUQW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



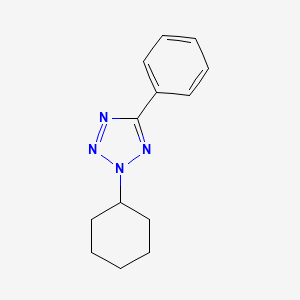
![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
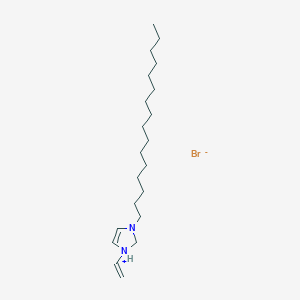
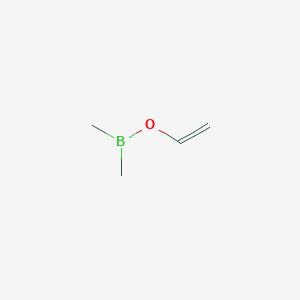

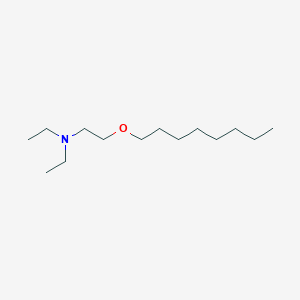
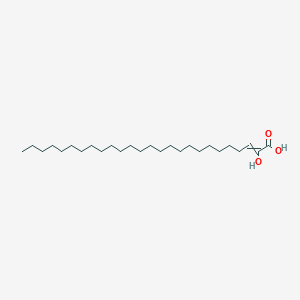
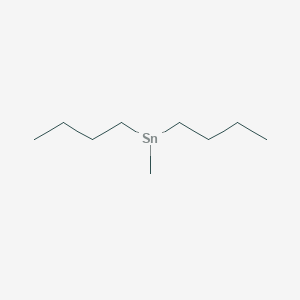
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)

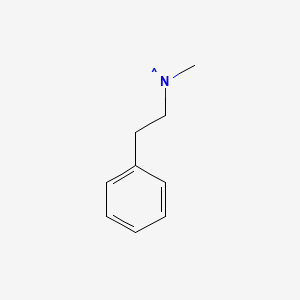

![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
